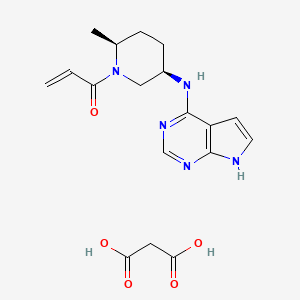

Ritlecitinib (malonate)

描述

属性

IUPAC Name |

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one;propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O.C3H4O4/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15;4-2(5)1-3(6)7/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19);1H2,(H,4,5)(H,6,7)/t10-,11+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPMPSGDPRHZCG-VZXYPILPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3.C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140301-97-7 | |

| Record name | Propanedioic acid, compd. with 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-2-propen-1-one (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140301-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritlecitinib malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2140301977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RITLECITINIB MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/132LF5WGH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ritlecitinib Malonate: A Technical Deep Dive into its Dual Kinase Inhibition Mechanism

For Immediate Release

NEW YORK, December 16, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of ritlecitinib (B609998) malonate, a first-in-class kinase inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, pathway signaling, and clinical pharmacodynamics that underpin its therapeutic effects, particularly in the context of alopecia areata.

Executive Summary

Ritlecitinib is a potent, orally bioavailable small molecule that functions as a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1] Its mechanism is characterized by a highly selective, covalent binding to a specific cysteine residue within the ATP-binding site of these kinases.[2] This dual inhibition effectively modulates downstream signaling pathways crucial to the autoimmune processes implicated in diseases such as alopecia areata, leading to a reduction in the inflammatory response and immune cell-mediated cytotoxicity. Clinical trial data from the ALLEGRO program demonstrates significant hair regrowth in patients with severe alopecia areata, corroborating the efficacy of this targeted therapeutic approach.[3]

Molecular Mechanism of Action

Ritlecitinib's targeted action is rooted in its unique covalent and irreversible binding mechanism. It possesses an electrophilic acrylamide (B121943) "warhead" that forms a stable bond with the thiol group of a specific cysteine residue (Cys-909) located in the ATP-binding pocket of JAK3.[2] This covalent interaction is highly selective because the equivalent residue in other JAK family members (JAK1, JAK2, and TYK2) is a serine. The hydroxyl group of serine is a significantly weaker nucleophile than the thiol group of cysteine, thus preventing the formation of a stable covalent bond with ritlecitinib. This structural difference is the primary determinant of ritlecitinib's profound selectivity for JAK3.[2]

A similar mechanism accounts for its inhibitory activity against the TEC family of kinases (including BTK, ITK, TEC, RLK, and BMX), which also possess a reactive cysteine residue at a position analogous to Cys-909 in JAK3.[2]

Signaling Pathway Inhibition

JAK/STAT Pathway: Ritlecitinib's inhibition of JAK3 disrupts the signaling of several key cytokines that are dependent on the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-15, and IL-21.[1] These cytokines play a pivotal role in the proliferation and activation of lymphocytes. By blocking JAK3, ritlecitinib prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[4] This interruption of the JAK/STAT signaling cascade leads to a reduction in the transcription of pro-inflammatory genes.

TEC Kinase Family Pathway: The TEC family of kinases are critical components of the signaling pathways downstream of T-cell receptors (TCR) and B-cell receptors (BCR).[4] By inhibiting these kinases, ritlecitinib interferes with the activation, proliferation, and cytotoxic functions of T-cells and Natural Killer (NK) cells, which are implicated in the autoimmune attack on hair follicles in alopecia areata.

Quantitative Data

The inhibitory activity and selectivity of ritlecitinib have been quantified through a series of in vitro and cellular assays.

In Vitro Kinase Inhibition

| Kinase | IC50 (nM) | Reference(s) |

| JAK Family | ||

| JAK3 | 33.1 | [2] |

| JAK1 | >10,000 | [2] |

| JAK2 | >10,000 | [2] |

| TYK2 | >10,000 | [2] |

| TEC Family | ||

| RLK | 155 | [2] |

| ITK | 395 | [2] |

| TEC | 403 | [2] |

| BTK | 404 | [2] |

| BMX | 666 | [2] |

Covalent Inhibition Kinetics

Further kinetic studies have elucidated the irreversible nature of ritlecitinib's interaction with its target kinases.

| Kinase | Ki (µM) | k_inact/Ki (M⁻¹s⁻¹) | Reference(s) |

| JAK3 | 1.1 | 130,000 | [2] |

| ITK | 2.5 | 3,100 | [2] |

Cellular Inhibition of STAT Phosphorylation

| Cytokine | Downstream Target | IC50 (nM) | Reference(s) |

| IL-2 | pSTAT5 | 244 | [5] |

| IL-4 | pSTAT5 | 340 | [5] |

| IL-7 | pSTAT5 | 407 | [5] |

| IL-15 | pSTAT5 | 266 | [5] |

| IL-21 | pSTAT3 | 355 | [5] |

Clinical Efficacy in Alopecia Areata (ALLEGRO Phase 2b/3 Trial)

The efficacy of ritlecitinib was evaluated in the ALLEGRO Phase 2b/3 trial in patients with ≥50% scalp hair loss, as measured by the Severity of Alopecia Tool (SALT) score.

| Treatment Group | % Patients with SALT Score ≤20 at Week 24 | % Patients with SALT Score ≤10 at Week 24 | Reference(s) |

| Placebo | 2% | 2% | [3] |

| Ritlecitinib 50 mg daily | 23% | 14% | [3] |

Long-term data from the ALLEGRO-LT study showed continued improvement with sustained treatment.

| Treatment Group (de novo cohort) | % Patients with SALT Score ≤20 at Month 24 | % Patients with SALT Score ≤10 at Month 24 | Reference(s) |

| Ritlecitinib 50 mg daily | 73.5% | 66.4% | [3] |

| Baseline SALT Score | % Patients with SALT Score ≤20 | % Patients with SALT Score ≤10 | Reference(s) |

| 25 to <50 | 93.0% | 81.0% | [6] |

| 50 to <75 | 87.7% | 76.9% | [6] |

| 75 to <90 | 88.2% | 73.5% | [6] |

| 90 to <95 | 83.3% | 75.0% | [6] |

| 95 to 100 | 43.9% | 33.5% | [6] |

Pharmacodynamic Effects on Lymphocyte Populations

Treatment with ritlecitinib results in dose-dependent changes in circulating lymphocyte counts.

| Cell Population | Expected Change with Ritlecitinib | Reference(s) |

| T Lymphocytes (CD3+) | Dose-dependent decrease | [7] |

| Helper T Cells (CD4+) | Dose-dependent decrease | [7] |

| Cytotoxic T Cells (CD8+) | Dose-dependent decrease | [7] |

| B Lymphocytes (CD19+) | No significant change | [7] |

| Natural Killer (NK) Cells | Dose-dependent decrease | [7] |

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a method for determining the in vitro inhibitory activity of ritlecitinib against target kinases using a luminescence-based assay that measures ADP production.

Methodology:

-

Reagent Preparation: Prepare serial dilutions of ritlecitinib in DMSO. Dilute the recombinant target kinase and prepare the substrate/ATP mixture in an appropriate kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).[8][9]

-

Kinase Reaction: Add the ritlecitinib dilutions or DMSO (vehicle control) to the wells of a microplate. Add the diluted kinase enzyme, followed by the substrate/ATP mixture to initiate the reaction. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[8]

-

Signal Detection: Terminate the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. Add Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.[9][10]

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each ritlecitinib concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.[8]

Cellular STAT Phosphorylation Assay (Flow Cytometry)

This protocol describes a method to assess the inhibitory effect of ritlecitinib on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Cell Treatment: Incubate whole blood or isolated PBMCs with varying concentrations of ritlecitinib or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.[11]

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-15) for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.[4][11]

-

Fixation: Immediately fix the cells by adding a fixation buffer (e.g., BD Cytofix™) to preserve the phosphorylation state of the STAT proteins. Incubate for 10-20 minutes at room temperature.[12]

-

Permeabilization: Wash the fixed cells and then permeabilize them by adding an ice-cold permeabilization buffer (e.g., BD Phosflow™ Perm Buffer III) to allow intracellular antibody staining. Incubate on ice for 30 minutes.[12]

-

Staining: Wash the permeabilized cells and stain with a fluorochrome-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5). Co-stain with antibodies for cell surface markers (e.g., CD3, CD4) to identify specific lymphocyte populations. Incubate for 30-60 minutes at room temperature, protected from light.[11][12]

-

Data Acquisition and Analysis: Wash the stained cells and acquire data using a flow cytometer. Gate on the specific cell populations of interest and quantify the mean fluorescence intensity (MFI) of the pSTAT signal. The reduction in MFI in ritlecitinib-treated samples compared to the stimulated control indicates the degree of inhibition. Determine IC50 values from the dose-response data.[11]

Conclusion

Ritlecitinib malonate represents a significant advancement in the targeted therapy of autoimmune diseases. Its novel dual mechanism of action, centered on the irreversible covalent inhibition of JAK3 and TEC family kinases, provides a robust and selective method for modulating the immune responses central to the pathogenesis of conditions like alopecia areata. The comprehensive data from in vitro, cellular, and clinical studies underscore the potency and specificity of ritlecitinib, establishing a clear link between its molecular interactions and its observed clinical efficacy. This technical guide provides a foundational understanding for the scientific community to further explore and build upon the therapeutic potential of this innovative kinase inhibitor.

References

- 1. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. Long‐term safety and efficacy of ritlecitinib in adults and adolescents with alopecia areata and at least 25% scalp hair loss: Results from the ALLEGRO‐LT phase 3, open‐label study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dermatologytimes.com [dermatologytimes.com]

- 7. benchchem.com [benchchem.com]

- 8. content.protocols.io [content.protocols.io]

- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 10. promega.com [promega.com]

- 11. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

The Synthesis and Purification of Ritlecitinib Malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib (B609998), an irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinases, has emerged as a significant therapeutic agent. This technical guide provides an in-depth overview of the synthesis and purification process for ritlecitinib malonate. It details the synthetic route to the active pharmaceutical ingredient (API) and its subsequent conversion to the malonate salt, along with a comprehensive purification protocol. This document is intended to serve as a valuable resource for researchers, chemists, and pharmaceutical scientists involved in the development and manufacturing of this next-generation kinase inhibitor.

Introduction

Ritlecitinib is a novel covalent inhibitor that selectively targets JAK3 and TEC family kinases, playing a crucial role in modulating immune responses. Its mechanism of action involves blocking the adenosine (B11128) triphosphate (ATP) binding site of these kinases, thereby interfering with cytokine signaling pathways implicated in various autoimmune disorders. The malonate salt of ritlecitinib offers favorable physicochemical properties for pharmaceutical formulation. This guide outlines the chemical synthesis and purification strategies employed to produce high-purity ritlecitinib malonate.

Mechanism of Action: Targeting the JAK-STAT and TEC Signaling Pathways

Ritlecitinib exerts its immunomodulatory effects by dually inhibiting the JAK3-STAT and TEC family kinase signaling pathways. These pathways are critical for the function and activation of various immune cells.

-

JAK3-STAT Pathway: Janus kinases (JAKs) are intracellular tyrosine kinases that associate with cytokine receptors. Upon cytokine binding, JAKs become activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of inflammatory genes. Ritlecitinib selectively and irreversibly binds to a cysteine residue (Cys-909) in the ATP-binding site of JAK3, thereby blocking its kinase activity and preventing the downstream signaling cascade.

-

TEC Family Kinase Pathway: The TEC family of kinases, including Bruton's tyrosine kinase (BTK) and Interleukin-2-inducible T-cell kinase (ITK), are essential for signaling downstream of antigen receptors in B-cells and T-cells, respectively. Ritlecitinib's inhibitory action on these kinases modulates lymphocyte activity, further contributing to its therapeutic effect.

Below is a diagram illustrating the targeted signaling pathways.

Synthesis of Ritlecitinib Free Base

The synthesis of the ritlecitinib active pharmaceutical ingredient (API), 1-((2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one, is a multi-step process. A representative synthetic workflow is outlined below.

Experimental Protocol for the Synthesis of Ritlecitinib Free Base

The following protocol is a representative synthesis based on publicly available information, including patent literature.

Step 1: Synthesis of Key Intermediates

The synthesis typically begins with the preparation of two key fragments: a protected (2S,5R)-5-amino-2-methylpiperidine derivative and a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. The chiral piperidine intermediate can be synthesized using various methods, including asymmetric synthesis or resolution of a racemic mixture.

Step 2: Coupling Reaction

The protected piperidine intermediate is coupled with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative. This is often achieved through a nucleophilic aromatic substitution reaction.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent such as n-butanol or dimethylformamide (DMF), in the presence of a base like diisopropylethylamine (DIPEA) or potassium carbonate. The reaction mixture is heated to facilitate the coupling.

Step 3: Deprotection

The protecting group on the piperidine nitrogen is removed. The choice of deprotection conditions depends on the nature of the protecting group used (e.g., Boc, Cbz). For a Boc group, acidic conditions (e.g., trifluoroacetic acid in dichloromethane (B109758) or HCl in an alcohol) are commonly employed.

Step 4: Acryloylation

The final step in the synthesis of the free base is the acryloylation of the secondary amine of the piperidine ring.

-

Reaction Conditions: This is typically performed by reacting the deprotected intermediate with acryloyl chloride in the presence of a base (e.g., triethylamine (B128534) or DIPEA) in an aprotic solvent like dichloromethane or tetrahydrofuran (B95107) (THF) at low temperatures to control the reactivity.

Formation and Purification of Ritlecitinib Malonate

The final drug substance is the malonate salt, which is prepared from the free base and subsequently purified.

Experimental Protocol for Ritlecitinib Malonate Formation and Purification

The following is a representative protocol for the salt formation and purification.

Step 1: Salt Formation

-

The ritlecitinib free base is dissolved in a suitable organic solvent, such as ethanol (B145695), methanol, or a mixture of solvents.

-

A solution of malonic acid (typically 1.0 to 1.1 equivalents) in a suitable solvent is added to the solution of the free base.

-

The mixture is stirred at ambient or slightly elevated temperature to ensure complete salt formation.

Step 2: Crystallization

-

The ritlecitinib malonate salt is crystallized from the reaction mixture. This can be achieved by cooling the solution, adding an anti-solvent (a solvent in which the salt is poorly soluble), or by concentrating the solution.

-

The choice of solvent and anti-solvent is critical for obtaining a crystalline product with high purity and good filtration characteristics. A common solvent system might be a mixture of a good solvent like ethanol and an anti-solvent like methyl tert-butyl ether (MTBE) or heptane.

Step 3: Isolation and Washing

-

The crystalline ritlecitinib malonate is isolated by filtration.

-

The filter cake is washed with a suitable solvent or solvent mixture to remove any remaining impurities. The wash solvent should be one in which the product is sparingly soluble to minimize yield loss.

Step 4: Drying

-

The purified ritlecitinib malonate is dried under vacuum at a controlled temperature to remove residual solvents.

Data Presentation

The following tables summarize typical quantitative data that would be generated during the synthesis and purification of ritlecitinib malonate. The values presented are illustrative and may vary depending on the specific experimental conditions.

Table 1: Synthesis of Ritlecitinib Free Base - Key Parameters

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 2 | Coupling | DIPEA | n-Butanol | 100-120 | 12-24 | 75-85 |

| 3 | Deprotection | TFA | DCM | 0-25 | 1-4 | 90-98 |

| 4 | Acryloylation | Acryloyl Chloride, TEA | DCM | 0-10 | 1-2 | 80-90 |

Table 2: Purification of Ritlecitinib Malonate - Key Parameters

| Step | Process | Solvent System | Temperature (°C) | Typical Purity (HPLC) |

| 1 | Salt Formation | Ethanol | 20-40 | >99.0% |

| 2 | Crystallization | Ethanol/MTBE | 0-25 | >99.5% |

| 3 | Washing | Ethanol/MTBE (cold) | 0-5 | >99.8% |

| 4 | Drying | - | 40-50 (Vacuum) | >99.8% |

Conclusion

This technical guide provides a detailed overview of the synthesis and purification of ritlecitinib malonate. The multi-step synthesis of the free base followed by a robust salt formation and crystallization procedure allows for the production of a high-purity active pharmaceutical ingredient suitable for clinical and commercial use. The methodologies and data presented herein offer a valuable resource for scientists and researchers in the field of pharmaceutical development. Further optimization of the described processes may lead to improved yields, purity, and overall efficiency.

A Technical Guide to the Preclinical Pharmacokinetics and Oral Bioavailability of Ritlecitinib

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ritlecitinib (PF-06651600) is a first-in-class, orally administered, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] Its unique mechanism of action, which modulates signaling of key cytokines and immune cells involved in autoimmune pathology, has established it as a promising therapeutic agent for conditions such as severe alopecia areata.[1][2] A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics of Ritlecitinib in preclinical models is fundamental to its clinical development and for translating non-clinical findings to human studies. This technical guide provides a detailed overview of the preclinical pharmacokinetic profile of Ritlecitinib, outlines the experimental protocols for its characterization, and visualizes its mechanism of action and associated experimental workflows.

Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinase Pathways

Ritlecitinib exerts its therapeutic effect through the selective and irreversible inhibition of JAK3 and the TEC kinase family (including BTK, ITK, and TEC).[1] By targeting JAK3, it blocks the signaling of common gamma chain (γc) cytokines, which are crucial for the proliferation and differentiation of lymphocytes.[1] This inhibition prevents the downstream phosphorylation of Signal Transducers and Activators of Transcription (STATs).[2] Concurrently, its inhibition of the TEC kinase family interferes with the cytolytic functions of CD8+ T cells and Natural Killer (NK) cells and modulates immune receptor signaling, including the B cell receptor (BCR) and T cell receptor (TCR).[1][3] This dual mechanism addresses key pathogenic pathways in various autoimmune diseases.[1]

Preclinical Pharmacokinetic Profile

Pharmacokinetic studies in multiple preclinical species are essential to understand a drug's in vivo behavior and to ensure adequate systemic exposure in toxicology studies. Ritlecitinib has been evaluated in mice, rats, and dogs, demonstrating good oral bioavailability across species.[1][4] The unbound fraction in plasma, which represents the pharmacologically active portion of the drug, varies between species.[4]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for Ritlecitinib in common preclinical models. Due to differences in plasma protein binding, comparing unbound drug exposure (unbound AUC and Cmax) is often more relevant for interspecies scaling.[4]

| Parameter | Mouse | Rat | Dog | Human (for context) |

| Oral Bioavailability (F%) | ~61%[4] | ~85%[4] | ~100%[4] | ~64%[3][5][6] |

| Unbound Plasma Fraction | 0.22[4] | 0.67[4] | 0.82[4] | 0.86[4] |

| Tmax (Time to Peak Conc.) | N/A | N/A | N/A | ~1 h[3][7] |

| Terminal Half-life (t½) | N/A | N/A | N/A | 1.3 - 2.3 h[3][7] |

| Plasma Protein Binding | 78% | 33% | 18% | ~14%[3][7] |

| N/A: Data not readily available in public domain literature. |

Experimental Protocols

Standardized and validated protocols are critical for generating reliable pharmacokinetic data. Below are detailed methodologies for a typical oral bioavailability study and the bioanalytical quantification of Ritlecitinib.

In Vivo Pharmacokinetic Study Protocol

The objective of this study is to determine the oral bioavailability of Ritlecitinib by comparing plasma concentrations after oral (PO) and intravenous (IV) administration. A crossover design is often used in larger species like dogs, while parallel groups are common for rodents.[8]

Methodology Details:

-

Animal Models: Male Sprague-Dawley rats are commonly used.[9] Animals are acclimatized for at least one week before the study.[8]

-

Fasting: Animals are fasted overnight (12-16 hours) prior to dosing to minimize food-related effects on absorption, with water provided ad libitum.[8][10]

-

Dose Formulation:

-

Intravenous (IV): Ritlecitinib is dissolved in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline) for IV administration.[10]

-

Oral (PO): For oral gavage, Ritlecitinib is often prepared as a suspension in a vehicle like 0.5% methylcellulose (B11928114) with a surfactant such as 0.1% Tween 80.[10]

-

-

Dose Administration:

-

The IV group receives a single bolus dose via the tail vein.

-

The PO group receives a single dose via oral gavage.

-

-

Blood Sampling: Serial blood samples (approx. 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant like EDTA.[10]

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then harvested and stored at -80°C until analysis.[10]

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate parameters such as Cmax, Tmax, and the Area Under the Curve (AUC). Oral bioavailability (F%) is calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Bioanalytical Method: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of Ritlecitinib in plasma.[11][12]

Validated Method Parameters for Rat Plasma:

The following parameters are based on a published, validated method for quantifying Ritlecitinib in rat plasma.[11][12]

| Parameter | Description |

| Instrument | AB Sciex QTRAP 5500 with a Shimadzu UFLC System.[11][12] |

| Column | Xselect HSS T3 C18 column (2.5 µm, 2.1x150 mm).[11][12] |

| Mobile Phase | A: 0.1% formic acid in water.B: 0.1% formic acid in acetonitrile (70:30, v:v).[11][12] |

| Ionization Mode | Positive Electrospray Ionization (ESI+).[11][12] |

| Detection Mode | Multiple Reaction Monitoring (MRM).[11][12] |

| MRM Transitions | Ritlecitinib: m/z 286.1 → 105.7Internal Standard ([¹³C₄]-ritlecitinib): m/z 290.1 → 109.7.[11][12] |

| Sample Extraction | Protein precipitation with an organic solvent like acetonitrile.[11][12] |

| Linearity Range | 5–100 ng/mL in rat plasma.[11][12] |

| Mean Recovery | Approximately 93%.[11][12] |

This method demonstrates high linearity, accuracy, and precision, making it suitable for supporting preclinical pharmacokinetic studies.[11][12]

Metabolism and Excretion

While detailed preclinical metabolism data is limited in the public domain, human studies provide significant insight. Ritlecitinib is metabolized through multiple pathways, with no single route accounting for more than 25% of its elimination.[7] The primary routes are glutathione (B108866) S-transferase (GST) mediated conjugation and oxidation by cytochrome P450 (CYP) enzymes, including CYP3A, CYP2C8, CYP1A2, and CYP2C9.[6][7]

Following a radiolabeled dose in humans, approximately 66% of the radioactivity is recovered in urine and 20% in feces.[3][7] Unchanged Ritlecitinib accounts for only about 4% of the dose excreted in urine, indicating that the drug is extensively metabolized.[3][7]

Conclusion

Ritlecitinib demonstrates favorable pharmacokinetic properties in preclinical models, including high oral bioavailability in rats and dogs.[4] Its profile is characterized by rapid absorption and extensive metabolism. The availability of validated bioanalytical methods allows for robust characterization of its disposition in non-clinical safety and efficacy models.[11][12] This comprehensive preclinical data package has been crucial in guiding the clinical development of Ritlecitinib as a novel therapy for autoimmune diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

- 3. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Evolution of Ritlecitinib Population Pharmacokinetic Models During Clinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Ritlecitinib, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pfizermedical.com [pfizermedical.com]

- 8. benchchem.com [benchchem.com]

- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Development and Validation of a Robust LC-MS/MS Method for Quantitation of a Novel Kinase Inhibitor, Ritlecitinib, in Rat Plasma: Application in Pharmacokinetic Study: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

A Technical Guide to the Solid-State Characterization of Ritlecitinib Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ritlecitinib (B609998) Malonate

Ritlecitinib, marketed under the brand name LITFULO™, is a kinase inhibitor developed by Pfizer for the treatment of severe alopecia areata in adults and adolescents.[1] It is the first and only treatment approved by the U.S. Food and Drug Administration (FDA) for this indication in individuals 12 years and older.[2] The active pharmaceutical ingredient (API) is formulated as a malonate salt.

The solid-state properties of an API, such as its crystal structure and polymorphism, are critical attributes that influence its stability, solubility, bioavailability, and manufacturability. A thorough understanding and control of these properties are paramount for consistent drug product quality and performance. This technical guide provides an in-depth overview of the analytical framework for characterizing the crystal structure and potential polymorphs of ritlecitinib malonate.

While specific crystallographic and polymorphic data for ritlecitinib malonate are not extensively available in the public domain, this document outlines the fundamental mechanism of action, the experimental workflows for solid-state analysis, and standardized protocols for key characterization techniques.

Mechanism of Action and Signaling Pathway

Ritlecitinib exhibits a novel mechanism of action through the dual, irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] This inhibition is achieved by covalently binding to a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3, a residue not present in other JAK isoforms, which confers its high selectivity.[3]

-

JAK3 Inhibition : By blocking JAK3, ritlecitinib disrupts the signaling of several key cytokines that utilize the common gamma chain (γc), including Interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21. This action modulates the activity of T-lymphocytes and Natural Killer (NK) cells, which are implicated in the autoimmune pathogenesis of alopecia areata.[4][5]

-

TEC Kinase Family Inhibition : The inhibition of TEC family kinases (e.g., ITK, BTK, TEC) interferes with immune receptor signaling on various immune cells, further dampening the autoimmune response and the cytolytic activity of T cells central to the attack on hair follicles.[2][3]

The combined effect interrupts the JAK-STAT signaling cascade, reducing the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins and subsequent gene transcription involved in inflammation and immune cell function.[4]

Figure 1. Ritlecitinib's dual inhibition of JAK3 and TEC kinase pathways.

Crystal Structure Analysis

The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is determined by Single-Crystal X-ray Diffraction (SC-XRD). This analysis provides fundamental data on the API's identity, conformation, and packing, which are essential for intellectual property and regulatory filings. While the chemical structure of ritlecitinib has been confirmed using SC-XRD, the specific crystallographic data for the malonate salt form is not publicly available.[6]

Data Presentation: Crystallographic Parameters

Quantitative data from an SC-XRD analysis is typically presented in a standardized format as shown in Table 1. This allows for unambiguous identification of the crystal form.

Table 1: Crystallographic Data for Ritlecitinib Malonate (Note: Data not publicly available. This table serves as a template for standard data presentation.)

| Parameter | Value |

| Chemical Formula | C₁₅H₁₉N₅O · C₃H₄O₄ |

| Formula Weight | 389.41 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z (Formula units/cell) | Value |

| Data Collection | |

| Temperature (K) | e.g., 100 K, 298 K |

| Radiation (Å) | e.g., MoKα (λ = 0.71073) |

| Refinement | |

| Calculated Density (g/cm³) | Value |

| R-factor (%) | Value |

| Goodness-of-fit (S) | Value |

Polymorph Analysis

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct internal lattice structure.[7] Different polymorphs of an API can exhibit significant variations in physicochemical properties, including:

-

Solubility and Dissolution Rate: Affecting bioavailability.

-

Stability: Both physical and chemical stability, impacting shelf-life.

-

Mechanical Properties: Influencing tablet manufacturing (e.g., compaction).

A comprehensive polymorph screen is therefore a critical step in early drug development to identify the most stable form and other potential metastable forms that may appear during manufacturing or storage.[8][9]

Polymorph Screening Workflow

A typical polymorph screen aims to induce crystallization under a wide array of conditions to uncover as many solid forms as possible.[10] The workflow involves subjecting the API to various solvents, temperatures, and crystallization methods, followed by high-throughput analysis, primarily using Powder X-ray Diffraction (PXRD).

Figure 2. Generalized experimental workflow for polymorph screening.

Data Presentation: Polymorph Characterization

Publicly available information does not specify any known polymorphs of ritlecitinib malonate. Should different forms (e.g., Form I, Form II) be identified, their characterization data would be summarized as shown in the template tables below.

Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Ritlecitinib Malonate Polymorphs (Note: Data not publicly available. This table serves as a template for standard data presentation.)

| Form I Position (2θ ± 0.2°) | Form II Position (2θ ± 0.2°) |

| e.g., 8.5 | e.g., 9.1 |

| e.g., 12.3 | e.g., 11.5 |

| e.g., 15.8 | e.g., 16.2 |

| e.g., 19.1 | e.g., 20.4 |

| e.g., 21.7 | e.g., 22.8 |

Table 3: Thermal Analysis Data (DSC) for Ritlecitinib Malonate Polymorphs (Note: Data not publicly available. This table serves as a template for standard data presentation.)

| Polymorphic Form | Onset of Melting (°C) | Peak Melting Point (°C) | Enthalpy of Fusion (J/g) | Notes |

| Form I | Value | Value | Value | e.g., Thermodynamically stable form |

| Form II | Value | Value | Value | e.g., Metastable, converts to Form I |

Key Experimental Protocols

This section provides detailed, standardized methodologies for the primary analytical techniques used in the solid-state characterization of a pharmaceutical compound like ritlecitinib malonate.

Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

Objective: To determine the absolute three-dimensional crystal structure of a single crystal.[1][11]

Methodology:

-

Crystal Growth: Grow single crystals of ritlecitinib malonate suitable for diffraction (typically >10 µm).[11] Methods include slow evaporation from solution, vapor diffusion, or cooling crystallization.

-

Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head using cryo-oil.

-

Data Collection:

-

Place the mounted crystal on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibration and radiation damage.

-

Center the crystal in the X-ray beam (e.g., MoKα or CuKα radiation).

-

Collect a series of diffraction images by rotating the crystal through a range of angles.

-

-

Data Processing:

-

Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

-

Structure Refinement:

-

Refine the atomic positions and thermal parameters against the experimental data to achieve the best fit, resulting in the final, precise molecular structure.[12]

-

Protocol: Powder X-ray Diffraction (PXRD)

Objective: To obtain a unique diffraction "fingerprint" for a crystalline solid, identify different polymorphs, and assess sample purity.[13][14]

Methodology:

-

Sample Preparation: Gently grind approximately 5-10 mg of the ritlecitinib malonate powder to ensure a random orientation of crystallites. Pack the powder into a sample holder.

-

Instrument Setup:

-

Instrument: A modern powder diffractometer equipped with, for example, a CuKα X-ray source (λ = 1.5406 Å).

-

Scan Range: Typically 2° to 40° in 2θ.

-

Scan Speed/Step Size: e.g., 0.02° step size with a 1-second dwell time per step.

-

Optics: Use standard divergent and receiving slits.

-

-

Data Collection: Place the sample holder in the diffractometer and initiate the scan. The instrument measures the intensity of diffracted X-rays at each 2θ angle.

-

Data Analysis:

-

Process the raw data to produce a diffractogram (Intensity vs. 2θ).

-

Identify the angular positions (2θ) and relative intensities of the diffraction peaks.

-

Compare the resulting pattern to reference patterns of known polymorphs or a calculated pattern from SC-XRD data to identify the form(s) present.[3]

-

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the thermal properties of a material, including melting point, enthalpy of fusion, and solid-state transitions, which are unique to each polymorph.

Methodology:

-

Sample Preparation: Accurately weigh 1-3 mg of ritlecitinib malonate into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below any expected transitions (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the final melting point.

-

-

Data Analysis:

-

Plot the differential heat flow against temperature to generate a thermogram.

-

Identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization).

-

Determine the onset temperature and peak temperature for each thermal event.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).[5]

-

Conclusion

The solid-state characterization of ritlecitinib malonate is a cornerstone of its pharmaceutical development, ensuring drug product safety, efficacy, and quality. While specific crystal structure and polymorphism data are not publicly available, this guide details the established analytical framework necessary for this critical evaluation. The mechanism of action, rooted in the dual inhibition of JAK3 and TEC family kinases, provides the therapeutic rationale. The application of standardized techniques such as SC-XRD, PXRD, and DSC, guided by systematic workflows, is essential for identifying and controlling the solid form of ritlecitinib malonate, ultimately safeguarding its performance as a therapeutic agent.

References

- 1. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KR20060123772A - Method for the preparation of the amorphous form of the drug - Google Patents [patents.google.com]

- 3. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. newdrugapprovals.org [newdrugapprovals.org]

- 5. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20220144825A1 - Solid state forms of ripretinib - Google Patents [patents.google.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Ritlecitinib Tosilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Pfizer Receives Breakthrough Therapy Designation from FDA for PF-06651600, an oral JAK3 Inhibitor, for the Treatment of Patients with Alopecia Areata | Pfizer [pfizer.com]

- 10. Oral ritlecitinib approved in US for alopecia areata - Medical Update Online [medicalupdateonline.com]

- 11. Ritlecitinib | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Ritlecitinib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckindex.rsc.org [merckindex.rsc.org]

- 14. naaf.org [naaf.org]

Ritlecitinib's Effect on Cytokine-Induced STAT Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib (B609998) (LITFULO™) is a first-in-class, orally administered kinase inhibitor that offers a targeted therapeutic approach for certain autoimmune diseases. It functions through the dual and irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3] This targeted mechanism allows for the modulation of key cytokine signaling pathways implicated in the pathogenesis of autoimmune disorders, such as alopecia areata. This technical guide provides an in-depth analysis of ritlecitinib's mechanism of action, with a specific focus on its inhibitory effects on cytokine-induced Signal Transducer and Activator of Transcription (STAT) phosphorylation. Quantitative data from in vitro and cellular assays are presented, along with detailed experimental protocols and visual representations of the relevant signaling pathways and workflows.

Introduction to Ritlecitinib and its Mechanism of Action

Ritlecitinib is a novel kinase inhibitor developed for the treatment of severe alopecia areata in adults and adolescents.[2][4] Its therapeutic efficacy is rooted in its unique ability to irreversibly inhibit both JAK3 and the TEC family of kinases by blocking the adenosine (B11128) triphosphate (ATP) binding site.[2][5][6] This dual inhibition disrupts critical signaling pathways involved in the autoimmune response.

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[7] Upon cytokine binding to their receptors, JAKs become activated and phosphorylate STAT proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune cell function.[7][8]

Ritlecitinib's high selectivity for JAK3 is a key differentiator.[1] This selectivity is achieved through the formation of a covalent bond with a specific cysteine residue (Cys-909) within the ATP-binding site of JAK3.[1] Other JAK family members possess a serine residue at the equivalent position, which prevents such covalent binding.[1] By selectively targeting JAK3, ritlecitinib primarily interferes with the signaling of cytokines that utilize the common gamma chain (γc), including interleukin-2 (B1167480) (IL-2), IL-4, IL-7, IL-15, and IL-21.[1]

In addition to its effects on the JAK-STAT pathway, ritlecitinib also inhibits the TEC family of kinases, which are crucial for the signaling of immune receptors on T cells and B cells. This further contributes to its immunomodulatory effects by impacting the cytolytic activity of T cells and Natural Killer (NK) cells.[1][2]

Quantitative Analysis of Ritlecitinib's Inhibitory Activity

The potency and selectivity of ritlecitinib have been quantified through a series of in vitro and cellular assays. The following tables summarize the key findings, providing a comparative overview of its inhibitory effects on different kinases and signaling pathways.

Table 1: In Vitro Inhibitory Activity of Ritlecitinib against JAK Family Kinases

| Kinase Target | Ritlecitinib IC50 (nM) |

| JAK3 | 33.1[1][4] |

| JAK1 | >10,000[1][4] |

| JAK2 | >10,000[1][4] |

| TYK2 | >10,000[1][4] |

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of ritlecitinib required to inhibit 50% of the kinase activity. Lower values denote greater potency.

Table 2: Ritlecitinib's Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood

| Cytokine Stimulant | Downstream STAT Target | Ritlecitinib IC50 (nM) |

| IL-2 | STAT5 | 244[4][7] |

| IL-4 | STAT5 | 340[4][7] |

| IL-7 | STAT5 | 407[4][7] |

| IL-15 | STAT5 | 266[4][7] |

| IL-21 | STAT3 | 355[4][7] |

These data demonstrate ritlecitinib's functional inhibition of JAK3-dependent signaling pathways in a cellular context.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding of ritlecitinib's mechanism of action. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.

Diagram 1: The JAK-STAT Signaling Pathway and Ritlecitinib's Point of Intervention

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Safety and Efficacy of Ritlecitinib and Brepocitinib in Alopecia Areata: Results from the Crossover Open-Label Extension of the ALLEGRO Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of ritlecitinib in adults and adolescents with alopecia areata: a randomised, double-blind, multicentre, phase 2b-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

Ritlecitinib: A Technical Deep-Dive into Molecular Targets Beyond JAK3 and TEC Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritlecitinib (LITFULO™) is a first-in-class, orally administered, covalent inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1] Its high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2) is attributed to the irreversible binding to a unique cysteine residue (Cys-909) within the ATP-binding site of JAK3.[1] This dual inhibition of JAK3 and TEC kinases modulates downstream signaling pathways of key cytokines and immune cell receptors, making it an effective therapeutic for autoimmune diseases such as severe alopecia areata.[1] While the on-target pharmacology of Ritlecitinib is well-documented, a comprehensive understanding of its molecular interactions beyond these primary targets is crucial for a complete assessment of its therapeutic potential and safety profile. This technical guide provides an in-depth analysis of the known molecular targets of Ritlecitinib beyond JAK3 and the TEC kinase family, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Data Summary

The following tables summarize the known quantitative data for Ritlecitinib's interactions with its primary targets and identified potential off-targets.

Table 1: In Vitro Inhibitory Activity of Ritlecitinib Against Primary Kinase Targets

| Kinase Family | Target Kinase | IC50 (nM) | Assay Conditions |

| JAK Family | JAK3 | 33.1 | Cell-free enzymatic assay |

| JAK1 | >10,000 | Cell-free enzymatic assay | |

| JAK2 | >10,000 | Cell-free enzymatic assay | |

| TYK2 | >10,000 | Cell-free enzymatic assay | |

| TEC Family | RLK (TXK) | 155 | Cell-free enzymatic assay |

| ITK | 395 | Cell-free enzymatic assay | |

| TEC | 403 | Cell-free enzymatic assay | |

| BTK | 404 | Cell-free enzymatic assay | |

| BMX | 666 | Cell-free enzymatic assay |

Data sourced from Pfizer's clinical trial data.[1]

Table 2: Cellular Occupancy of Ritlecitinib Against Potential Off-Targets

| Target Protein | Cellular Occupancy (OC50) (µM) | Species |

| MAP2K7 | 14.3 | Human |

| 11.1 | Rat | |

| 7.45 | Dog |

OC50 represents the concentration of Ritlecitinib required to achieve 50% occupancy of the target protein in a cellular context. Data sourced from a U.S. Food and Drug Administration (FDA) multi-discipline review.[2]

Note: While a study in dog brain tissue identified Dedicator of Cytokinesis 10 (DOCK10) as a potential off-target binding protein, quantitative binding data for the interaction between Ritlecitinib and DOCK10 in human or other species' systems is not publicly available in the reviewed literature.[2] Furthermore, comprehensive kinome-wide screening data (e.g., from a KINOMEscan assay) detailing the percentage of inhibition against a broad panel of human kinases has not been made publicly available.

Signaling Pathways and Experimental Workflows

Diagram 1: Simplified JAK/STAT Signaling Pathway and Ritlecitinib's Primary Mechanism of Action

Caption: Ritlecitinib dually inhibits JAK3 and TEC family kinases, blocking inflammatory signaling.

Diagram 2: Workflow for Identifying Off-Target Proteins Using Chemical Proteomics

References

Ritlecitinib Malonate Solubility: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ritlecitinib (B609998) malonate, a selective inhibitor of Janus kinase 3 (JAK3) and the TEC family of tyrosine kinases. Understanding the solubility of this compound is critical for the design and execution of in vitro and in vivo studies, as well as for formulation development. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and provides a visualization of the relevant JAK-STAT signaling pathway.

Core Concept: Solubility of Ritlecitinib Malonate

Ritlecitinib, the active pharmaceutical ingredient, is described as a highly soluble drug across the physiological pH range of 1.0 to 6.8.[1] However, specific quantitative solubility data for ritlecitinib malonate in common laboratory solvents is limited in publicly available literature. Regulatory documents indicate the preparation of aqueous oral solutions of ritlecitinib malonate at concentrations up to 8.5 mg/mL (expressed as ritlecitinib free base), suggesting good aqueous solubility.[2]

For context and comparison, the solubility of ritlecitinib free base and its tosylate salt in various solvents has been reported and is included in the summary table below. The formation of a salt, such as malonate, is a common strategy to enhance the aqueous solubility and dissolution rate of a drug substance.[3][4][5] The malonate salt of ritlecitinib is expected to exhibit different solubility characteristics compared to the free base, likely demonstrating improved aqueous solubility.

Data Presentation: Solubility of Ritlecitinib and its Salts

The following table summarizes the available quantitative and qualitative solubility data for ritlecitinib and its salt forms. It is important to note the specific form of the compound when interpreting this data.

| Compound Form | Solvent | Solubility | Temperature | Notes |

| Ritlecitinib Malonate | Aqueous Buffer | ≥ 8.5 mg/mL (as free base) | Not Specified | Inferred from preparation of oral solutions for clinical studies.[2] |

| Ritlecitinib (Free Base) | DMSO | 57 mg/mL (199.76 mM) | Not Specified | |

| Ritlecitinib (Free Base) | Ethanol | 46 mg/mL | Not Specified | |

| Ritlecitinib (Free Base) | Water | Insoluble | Not Specified | |

| Ritlecitinib Tosylate | DMSO | 83.33 mg/mL (182.12 mM) | 60°C | Ultrasonic and warming recommended. |

Note: The molecular weight of ritlecitinib is 285.34 g/mol , and ritlecitinib malonate is 389.41 g/mol .

Experimental Protocols

To aid researchers in determining the solubility of ritlecitinib malonate for their specific applications, two common experimental protocols are detailed below: a kinetic solubility assay for high-throughput screening and a thermodynamic (shake-flask) solubility assay for determining equilibrium solubility.

Kinetic Solubility Assay Protocol

This method is suitable for rapid assessment of solubility, often used in early drug discovery.

Objective: To determine the kinetic solubility of ritlecitinib malonate in an aqueous buffer.

Materials:

-

Ritlecitinib malonate

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (clear bottom)

-

Automated liquid handler or multichannel pipettes

-

Plate reader capable of nephelometry or UV-Vis spectrophotometry

-

Plate shaker

-

Incubator

Methodology:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of ritlecitinib malonate in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small, precise volume (e.g., 2 µL) of each DMSO concentration to a new 96-well plate containing a larger volume of PBS (e.g., 198 µL) to achieve the final desired concentrations with a low percentage of DMSO (typically ≤1%).

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with continuous shaking.

-

Measurement:

-

Nephelometry: Measure the light scattering of the solutions in each well. An increase in nephelometry units indicates the formation of a precipitate. The highest concentration that does not show a significant increase in light scattering is considered the kinetic solubility.

-

UV-Vis Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the λmax of ritlecitinib. Compare the absorbance to a standard curve prepared in the same buffer to determine the concentration of the dissolved compound.

-

Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility, which is a more accurate representation of a compound's true solubility.

Objective: To determine the thermodynamic solubility of ritlecitinib malonate in various laboratory solvents.

Materials:

-

Ritlecitinib malonate (solid powder)

-

Selected laboratory solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator

-

Incubator or temperature-controlled water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Sample Preparation: Add an excess amount of solid ritlecitinib malonate to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining fine particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration of ritlecitinib malonate using a validated HPLC method with a standard curve.

Mandatory Visualizations

Signaling Pathway: JAK-STAT Pathway

Ritlecitinib is a JAK3 inhibitor, which plays a crucial role in the JAK-STAT signaling pathway. This pathway is essential for transducing signals from cytokines and growth factors to the nucleus, leading to the regulation of gene expression involved in immunity and inflammation.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Ritlecitinib on JAK3.

Experimental Workflow: Thermodynamic Solubility Assay

The following diagram illustrates the logical steps involved in determining the thermodynamic solubility of a compound.

Caption: Workflow for the determination of thermodynamic solubility.

References

Ritlecitinib's Engagement with the ATP Binding Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritlecitinib is a first-in-class, orally administered kinase inhibitor that demonstrates a unique dual-targeting mechanism. It irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases by covalently binding to a conserved cysteine residue within their ATP binding sites.[1][2] This targeted covalent inhibition leads to high selectivity for JAK3 over other JAK family members, which lack this cysteine residue.[3] This technical guide provides an in-depth analysis of Ritlecitinib's binding mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Mechanism of Covalent Binding

Ritlecitinib's high selectivity for JAK3 is attributed to its irreversible covalent interaction with a specific cysteine residue, Cys-909, located in the ATP-binding pocket of the JAK3 kinase domain.[3] Other JAK family members (JAK1, JAK2, and TYK2) possess a serine at the analogous position, rendering them largely insensitive to Ritlecitinib. The TEC family of kinases also contains a conserved cysteine in their ATP binding sites, making them susceptible to inhibition by Ritlecitinib.[3] This covalent binding mechanism allows for potent and sustained target inhibition.[4]

Quantitative Data Summary

The binding affinity and inhibitory activity of Ritlecitinib against JAK and TEC family kinases have been extensively characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of Ritlecitinib

| Target Kinase | IC50 (nM) |

| JAK Family | |

| JAK3 | 33.1[5] |

| JAK1 | >10,000[5] |

| JAK2 | >10,000[5] |

| TYK2 | >10,000[5] |

| TEC Family | |

| RLK (TXK) | 155 |

| ITK | 395 |

| TEC | 403 |

| BTK | 404 |

| BMX | 666 |

Table 2: Kinetic Parameters for Covalent Binding of Ritlecitinib

| Target Kinase | Ki (μM) | k_inact (s⁻¹) |

| JAK3 | 6.31[4] | 2.32[4] |

| ITK | 0.0269[4] | 0.000144[4] |

-

Ki (Inhibition Constant): Represents the initial non-covalent binding affinity of the inhibitor to the kinase. A lower Ki value indicates a higher initial binding affinity.

-

k_inact (Inactivation Rate Constant): Represents the rate of covalent bond formation between the inhibitor and the target kinase. A higher k_inact value indicates a faster rate of irreversible inhibition.

Table 3: Target Occupancy of Ritlecitinib in Healthy Adults (Single Dose)

| Target Kinase | Maximal Median Target Occupancy (%) - 50 mg Dose | Maximal Median Target Occupancy (%) - 200 mg Dose |

| JAK3 | 72[6] | 64[6] |

| BTK | >94[6] | >97[6] |

| ITK | >94[6] | >97[6] |

| TEC | >94[6] | >97[6] |

| TXK (RLK) | >94[6] | >97[6] |

| BMX | 87[6] | >97[6] |

Signaling Pathway Inhibition

Ritlecitinib's dual inhibition of JAK3 and TEC family kinases disrupts key signaling pathways involved in immune cell activation and function.

JAK-STAT Signaling Pathway

By inhibiting JAK3, Ritlecitinib blocks the signaling of cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-15, and IL-21.[5] This prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5, which are crucial for lymphocyte proliferation, differentiation, and survival.[5][7]

TEC Kinase Signaling Pathways

Ritlecitinib's inhibition of TEC family kinases, such as ITK and BTK, interferes with T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[2] This dampens the activation of T-cells and B-cells, further contributing to its immunomodulatory effects.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the binding and activity of Ritlecitinib.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Ritlecitinib against a panel of kinases.

Methodology:

-

Reagents and Materials: Recombinant human kinase enzymes (JAK1, JAK2, JAK3, TYK2, and TEC family kinases), appropriate peptide substrates, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), Ritlecitinib stock solution (in DMSO), and a detection system (e.g., fluorescence-based).

-

Procedure: a. Prepare serial dilutions of Ritlecitinib in assay buffer. b. In a microplate, add the kinase, peptide substrate, and Ritlecitinib dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration. e. Stop the reaction and measure the kinase activity using a suitable detection method (e.g., measuring the amount of phosphorylated substrate). f. Plot the percentage of kinase inhibition against the logarithm of Ritlecitinib concentration. g. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular STAT Phosphorylation Assay

Objective: To assess the functional inhibition of JAK3-dependent signaling by measuring the phosphorylation of STAT proteins in a cellular context.

Methodology:

-

Cell Culture: Use primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a relevant cell line.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of Ritlecitinib.

-

Cytokine Stimulation: Stimulate the cells with a γc cytokine (e.g., IL-2 or IL-15) to induce JAK3-mediated STAT phosphorylation.

-

Cell Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., methanol) to allow intracellular antibody staining.

-

Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., phospho-STAT5).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the level of STAT phosphorylation in individual cells.

-

Data Analysis: Determine the IC50 value for the inhibition of STAT phosphorylation.

Mass Spectrometry-Based Target Occupancy Assay

Objective: To quantify the extent of covalent binding of Ritlecitinib to its target kinases in a biological sample.

Methodology:

-

Sample Collection: Collect blood samples from subjects treated with Ritlecitinib.

-

Protein Extraction: Isolate the target proteins (JAK3 and TEC family kinases) from the samples.

-

Proteolytic Digestion: Digest the proteins into smaller peptides using an enzyme such as trypsin.

-

Mass Spectrometry Analysis: Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: a. Identify the peptide containing the cysteine residue that is covalently modified by Ritlecitinib. b. Quantify the abundance of both the unmodified (unbound) and modified (Ritlecitinib-bound) forms of this peptide. c. Calculate the target occupancy as the percentage of the modified peptide relative to the total amount of the target peptide.

Conclusion

Ritlecitinib's unique mechanism of action, characterized by the selective and irreversible covalent inhibition of JAK3 and TEC family kinases, provides a strong rationale for its therapeutic potential in various autoimmune and inflammatory conditions. The data presented in this guide highlight the potency and selectivity of Ritlecitinib, and the detailed experimental protocols offer a foundation for further research and development in this area. The targeted disruption of specific signaling pathways underscores the precision of this therapeutic approach.

References

- 1. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 2. Ritlecitinib - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]

- 3. nextstepsinderm.com [nextstepsinderm.com]

- 4. Flow cytometric analysis of STAT phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]

- 6. biokin.com [biokin.com]

- 7. researchgate.net [researchgate.net]

Preclinical Evaluation of Ritlecitinib for Autoimmune Disorders Beyond Alopecia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ritlecitinib (formerly PF-06651600) is a novel, orally bioavailable small molecule that functions as an irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] While it has gained regulatory approval for the treatment of severe alopecia areata, its mechanism of action holds significant therapeutic potential for a broader range of autoimmune and inflammatory conditions.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of Ritlecitinib for autoimmune disorders other than alopecia, with a focus on rheumatoid arthritis, Crohn's disease, and vitiligo. Due to the limited availability of specific quantitative preclinical data for Ritlecitinib in the public domain for these indications, this guide will focus on established animal models used for preclinical assessment, their detailed experimental protocols, and the available clinical evidence for Ritlecitinib's efficacy in these diseases, which logically follows successful, albeit unpublished, preclinical investigations.

Ritlecitinib's Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinases

Ritlecitinib's unique therapeutic profile stems from its ability to irreversibly inhibit both JAK3 and the TEC family of kinases (including BTK, ITK, TEC, BMX, and TXK).[1] This dual inhibition allows for a targeted immunomodulatory effect.

-

JAK3 Inhibition: Ritlecitinib demonstrates high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2).[1] This selectivity is attributed to its covalent binding to a specific cysteine residue (Cys-909) within the ATP-binding site of JAK3, a residue not present in other JAK family members.[3] By inhibiting JAK3, Ritlecitinib effectively blocks the signaling of common gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are crucial for the proliferation, differentiation, and function of various immune cells, including T cells, B cells, and Natural Killer (NK) cells.

-

TEC Kinase Inhibition: The TEC family of kinases are non-receptor tyrosine kinases that play a critical role in the signaling pathways of various immune cell receptors, including the T-cell receptor (TCR) and B-cell receptor (BCR). By inhibiting TEC kinases, Ritlecitinib can modulate T-cell and B-cell activation and function, further contributing to its immunosuppressive effects.[4]

The combined inhibition of JAK3 and TEC kinases provides a multi-pronged approach to dampening the inflammatory cascades that drive many autoimmune diseases.

Signaling Pathway of Ritlecitinib's Dual Inhibition

Preclinical Evaluation in Rheumatoid Arthritis

While specific preclinical data for Ritlecitinib in rheumatoid arthritis (RA) animal models is not extensively published, it has been stated that the compound can effectively suppress adjuvant-induced arthritis (AIA) in preclinical models.[5] The development of Ritlecitinib for RA has been discontinued.[1] Nevertheless, the collagen-induced arthritis (CIA) model is a standard for evaluating novel therapeutics for RA.

Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice

The CIA model is widely used as it shares immunological and pathological features with human RA.

Workflow for Collagen-Induced Arthritis Model

Methodology:

-

Animals: DBA/1 mice, which are genetically susceptible to CIA, are typically used.

-

Induction:

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of 100 µg of bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

-

-

Treatment: Prophylactic or therapeutic treatment regimens can be employed. For a therapeutic approach, treatment with Ritlecitinib (at various doses) or vehicle is initiated upon the first signs of arthritis (typically around day 24-28).

-

Assessment:

-

Clinical Scoring: Arthritis severity is scored visually on a scale of 0-4 for each paw, based on erythema and swelling.

-

Paw Thickness: Paw swelling is measured using a caliper.

-

Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.

-

Biomarkers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) and anti-collagen antibodies can be quantified.

-

Clinical Efficacy of Ritlecitinib in Rheumatoid Arthritis

Although preclinical data is sparse, a Phase IIb clinical trial (NCT02969044) evaluated the efficacy and safety of Ritlecitinib in patients with moderate-to-severe RA who had an inadequate response to methotrexate.[6]

| Parameter | Ritlecitinib (200 mg once daily) | Placebo |

| Change from Baseline in SDAI Score at Week 8 | -26.1 | -16.8 |

| ACR20 Response at Week 8 | 71.4% | 35.7% |

| ACR50 Response at Week 8 | 35.7% | 10.7% |

| ACR70 Response at Week 8 | 11.9% | 0% |

| SDAI: Simplified Disease Activity Index; ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. | ||

| Data from a Phase IIb clinical trial in human patients.[6] |

These clinical findings suggest that Ritlecitinib has a significant therapeutic effect in RA, which would have been supported by positive outcomes in preclinical models like the CIA model.

Preclinical Evaluation in Crohn's Disease

Ritlecitinib is currently in clinical development for Crohn's disease.[1] Preclinical evaluation for inflammatory bowel disease (IBD) typically involves chemically induced colitis models in rodents.

Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

The DSS-induced colitis model is a widely used and reproducible model that mimics many aspects of human ulcerative colitis, a form of IBD.

Workflow for DSS-Induced Colitis Model

Methodology:

-

Animals: C57BL/6 mice are commonly used.

-

Induction: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.

-

Treatment: Ritlecitinib or vehicle is administered daily, typically by oral gavage, starting concurrently with or prior to DSS administration.

-

Assessment:

-

Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and rectal bleeding is recorded daily.

-

Colon Length and Weight: At the end of the study, the colon is excised, and its length and weight are measured. Inflammation typically leads to colon shortening and increased weight.

-

Histopathology: Colon tissue is processed for histological examination to assess epithelial damage, inflammatory cell infiltration, and crypt architecture.

-

Myeloperoxidase (MPO) Activity: MPO is an enzyme abundant in neutrophils, and its activity in colon tissue is a quantitative measure of neutrophil infiltration and inflammation.

-

Clinical Efficacy of Ritlecitinib in Crohn's Disease

A Phase 2a clinical trial (PIZZICATO, NCT03395184) investigated the efficacy and safety of Ritlecitinib in patients with moderate to severe Crohn's disease.[7]

| Parameter (at Week 12) | Ritlecitinib | Placebo |

| SES-CD 50 Response | 27.2% | 12.8% |